molecular formula C20H14N2O5 B2912871 2-({[1,1'-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid CAS No. 2305492-67-3

2-({[1,1'-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid

Cat. No.: B2912871
CAS No.: 2305492-67-3
M. Wt: 362.341
InChI Key: TVYBPXYPTACVAC-UHFFFAOYSA-N
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Description

2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid is an organic compound that features a biphenyl group linked to a carbamoyl and nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: Formation of 2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of biphenyl quinones.

Mechanism of Action

The mechanism of action of 2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1,1’-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid is unique due to the presence of both the biphenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3-nitro-2-[(4-phenylphenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c23-19(18-16(20(24)25)7-4-8-17(18)22(26)27)21-15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBPXYPTACVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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